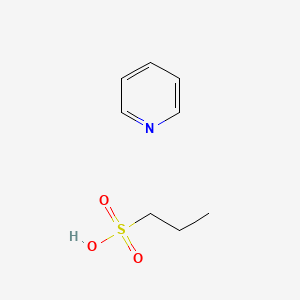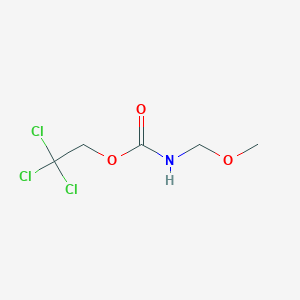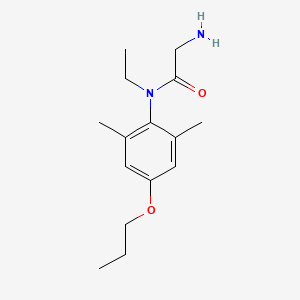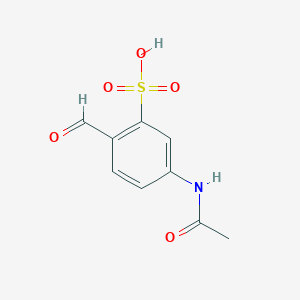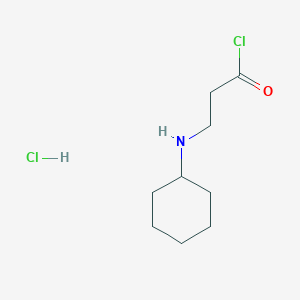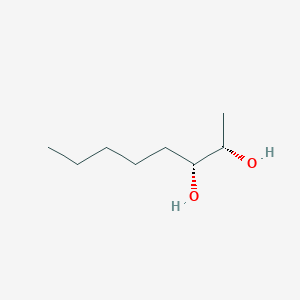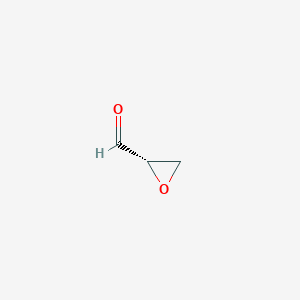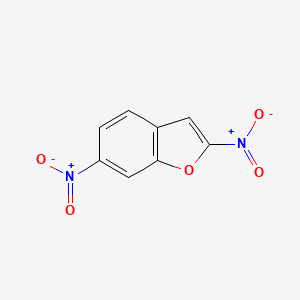
2,6-Dinitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitro-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two nitro groups at the 2 and 6 positions on the benzofuran ring. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. The nitro groups significantly influence the chemical properties and reactivity of the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-1-benzofuran typically involves nitration reactions. One common method is the electrophilic nitration of benzofuran derivatives. For instance, the nitration of benzofuran with a mixture of nitric acid and sulfuric acid can introduce nitro groups at specific positions on the ring . The reaction conditions, such as temperature and concentration of reagents, are crucial for achieving the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are essential due to the highly reactive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-1-benzofuran undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,6-Diamino-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with additional functional groups.
Scientific Research Applications
2,6-Dinitro-1-benzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-1-benzofuran is primarily influenced by the presence of nitro groups, which are electron-withdrawing and can activate the benzofuran ring towards nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
2-Nitrobenzofuran: Contains a single nitro group and exhibits different reactivity and applications.
3-Nitrobenzofuran: Another isomer with distinct chemical properties and uses.
2,5-Dinitrobenzofuran: Similar to 2,6-Dinitro-1-benzofuran but with nitro groups at different positions.
Uniqueness: this compound is unique due to the specific positioning of the nitro groups, which influences its reactivity and potential applications. The 2 and 6 positions allow for unique interactions and reactions that are not possible with other isomers.
Properties
CAS No. |
69227-70-9 |
|---|---|
Molecular Formula |
C8H4N2O5 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2,6-dinitro-1-benzofuran |
InChI |
InChI=1S/C8H4N2O5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4H |
InChI Key |
ISSMJEWNOOIPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


